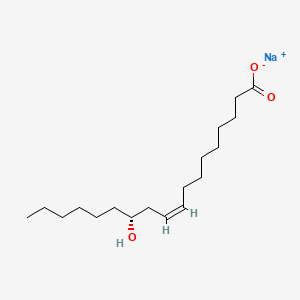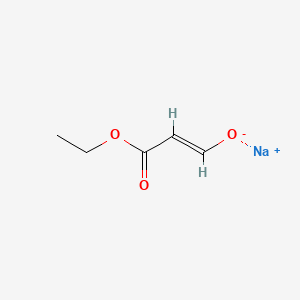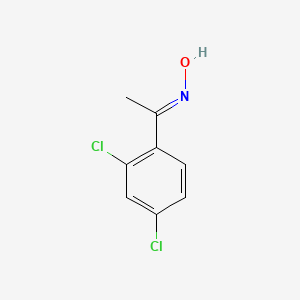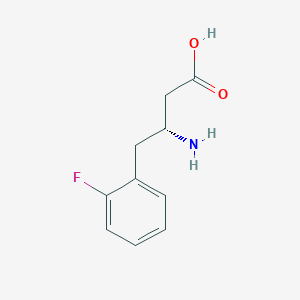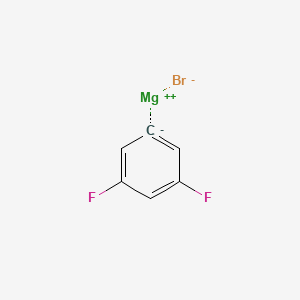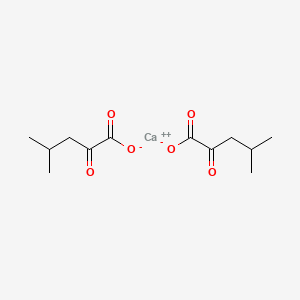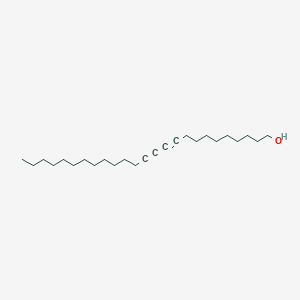
10,12-Pentacosadiyn-1-ol
Descripción general
Descripción
10,12-Pentacosadiyn-1-ol is a chemical compound with the molecular formula C25H44O . It has a molecular weight of 360.62 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of 25 carbon atoms, 44 hydrogen atoms, and 1 oxygen atom . The compound has a monoisotopic mass of 360.339203 Da .Chemical Reactions Analysis
The compound is known to undergo photoinduced topochemical reactions . The efficiency of these reactions and the structure of the generated polydiacetylene depend on its polymorphic forms .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 . It has a boiling point of 489.5±18.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.8 mmHg at 25°C . The enthalpy of vaporization is 87.1±6.0 kJ/mol . The flash point is 204.0±14.2 °C . The index of refraction is 1.481 .Aplicaciones Científicas De Investigación
Estabilidad Termodinámica en Polimorfos Bidimensionales
10,12-Pentacosadiyn-1-ol: ha sido estudiado por su capacidad para formar formas polimórficas bidimensionales en superficies de grafito. Estas formas, conocidas como arreglos de espina de pescado (H) y paralelas (P), son observables a temperatura ambiente. La estabilidad termodinámica de estos polimorfos es crucial para aplicaciones en química de materiales, particularmente para la síntesis en superficie dirigida a la creación de materiales funcionales .
Nanohilos de Polímeros Conductores
El compuesto se utiliza en la formación de nanohilos de polímeros conductores mediante polimerización en cadena en capas monomoleculares autoensambladas. Esta aplicación es significativa para el cableado de moléculas funcionales en electrónica de una sola molécula, donde el control preciso de la polimerización en cadena es esencial para el rendimiento del dispositivo .
Nanocompuestos de Grafeno Inspirados en la Biología
This compound: juega un papel en el desarrollo de nanocompuestos robustos a base de grafeno. Estos compuestos se construyen a través de interacciones interfaciales sinérgicas con iones divalentes de zinc y nanosheets de óxido de grafeno. Los materiales resultantes exhiben alta resistencia, tenacidad y vida útil a la fatiga, lo que los hace adecuados para aplicaciones aeroespaciales, electrodos flexibles de supercondensadores y otros dispositivos inteligentes .
Integración de Dispositivos Inteligentes
Debido a sus propiedades de conductividad eléctrica cuando se integra en nanocompuestos de grafeno inspirados en la biología, This compound puede utilizarse en la creación de dispositivos inteligentes. Estos dispositivos podrían ir desde tecnología wearable hasta sensores y actuadores que requieren materiales robustos y conductores .
Electrónica de Una Sola Molécula
El papel del compuesto en la formación de nanohilos de polímeros conductores también se extiende a la electrónica de una sola molécula. Este campo implica la creación de componentes electrónicos a escala molecular, donde This compound podría utilizarse para conectar y cablear moléculas individuales, lo que podría revolucionar la industria electrónica .
Química de Superficies y Estudios de Adsorción
Las propiedades de adsorción de This compound en superficies como el grafito son de interés en la química de superficies. Comprender cómo las moléculas interactúan con las superficies a nivel monomolecular puede conducir a avances en recubrimientos, sensores y otras tecnologías relacionadas con la superficie .
Safety and Hazards
Propiedades
IUPAC Name |
pentacosa-10,12-diyn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-12,17-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKKFKTVKSZQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408533 | |
| Record name | 10,12-Pentacosadiyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92266-90-5 | |
| Record name | 10,12-Pentacosadiyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 10,12-Pentacosadiyn-1-ol's polymerization on graphite unique compared to its bulk crystal form?
A1: this compound exhibits different polymerization behavior when arranged as a two-dimensional monolayer on graphite compared to its three-dimensional bulk crystal form. Research indicates that the distance (R) between reactive carbon atoms required for polymerization is larger in the two-dimensional system. [] While bulk crystals typically require R < 0.4 nm for polymerization, the herringbone arrangement on graphite, with R = 0.58 nm, still undergoes polymerization. [] This highlights a distinct difference in polymerization criteria between two-dimensional and three-dimensional phases.
Q2: How does the surrounding environment influence the photoinduced polymerization of this compound on graphite?
A2: The presence of oxygen significantly impacts the polymerization process. Studies demonstrate that a vacuum environment leads to a substantial increase in both the efficiency of polymer generation and the resulting polymer chain lengths. [] This observation is attributed to the suppression of collisional quenching of photoexcited radicals by oxygen molecules in vacuum. [] This highlights the importance of controlling the reaction environment for optimizing polymerization outcomes.
Q3: What are the different polymorphic forms of this compound observed on graphite, and how does their stability compare?
A3: this compound forms two distinct polymorphic structures on graphite: a herringbone (H) arrangement and a parallel (P) arrangement. [] Annealing experiments revealed that the P arrangement is thermodynamically more stable, as the area occupied by this arrangement expands irreversibly upon heating above 40°C. [] In contrast, the H arrangement is considered quasi-stable. []
Q4: How does the polymerization mechanism of this compound in two-dimensional monolayers differ from its bulk polymerization?
A4: Analysis of the polymerization degree distributions obtained from scanning tunneling microscopy studies at various temperatures reveals that the process can be modeled based on probabilistic addition reactions and deactivation events at the growing polymer chain ends. [] Importantly, the activation energies determined for these reactions in the two-dimensional system differ significantly from those observed in conventional bulk polymerization of this compound. [] This finding underscores the unique kinetic and mechanistic features governing polymerization in confined two-dimensional environments.
Q5: Are there any applications utilizing the properties of this compound's polymerized form on graphene?
A5: Research has explored the use of this compound in conjunction with graphene oxide (GO) for developing robust nanocomposites. [] By leveraging the linear structure of this compound and its interaction with GO through divalent zinc ions, researchers achieved synergistic toughening of the material. [] These bioinspired graphene-based nanocomposites exhibit promising properties like high strength, toughness, fatigue life, and electrical conductivity, suggesting potential applications in areas such as aerospace and flexible electrodes for supercapacitors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


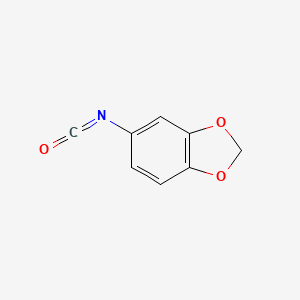
![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)

